molecular formula C15H18ClNO2 B2549198 Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287262-75-1

Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No. B2549198
CAS RN: 2287262-75-1
M. Wt: 279.76
InChI Key: RZTKRMCOIDYKLD-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate, also known as JWH-250, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic properties. This compound was first synthesized by John W. Huffman in 1995 and has since been the subject of numerous scientific studies.

Mechanism of Action

Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body. These receptors play a key role in regulating a variety of physiological processes, including pain sensation, mood, appetite, and immune function. By activating these receptors, Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate can modulate these processes and produce a range of therapeutic effects.
Biochemical and Physiological Effects:
Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to produce a range of biochemical and physiological effects in both animal and human studies. These effects include analgesia, anti-inflammatory activity, and modulation of immune function. Additionally, Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is its high potency and selectivity for the cannabinoid receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, the use of synthetic cannabinoids in laboratory experiments can also pose certain limitations, such as the potential for off-target effects and the need for careful dosing and monitoring.

Future Directions

There are a number of potential future directions for research on Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate and other synthetic cannabinoids. One area of interest is the development of more selective and potent compounds that can target specific cannabinoid receptors or produce more specific therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of these compounds. Overall, the study of Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate and other synthetic cannabinoids has the potential to lead to new treatments for a range of medical conditions.

Synthesis Methods

The synthesis of Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate involves the reaction of 4-chloro-2-methylphenylacetonitrile with cyclohexanone in the presence of a base catalyst. The resulting product is then treated with methylamine and acetic acid to yield the final compound.

Scientific Research Applications

Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been studied for its potential therapeutic properties in a variety of areas, including pain management, cancer treatment, and neurological disorders. In particular, this compound has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain.

properties

IUPAC Name

methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-9-5-10(16)3-4-11(9)14-6-15(7-14,8-14)12(17)13(18)19-2/h3-5,12H,6-8,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTKRMCOIDYKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)C(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate

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